3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
Overview
Description
3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is an organic compound with the molecular formula C18H14N2O3 This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-methylbenzaldehyde and a suitable amine.
Coupling Reaction: The pyrimidine ring is then coupled with a benzoic acid derivative through an ether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions to introduce new substituents on the aromatic ring.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.
Scientific Research Applications
3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-
Comparison: 3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of an ether linkage to the benzoic acid moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14N2O3
- Molecular Weight : 306.32 g/mol
- CAS Number : 1170107-96-6
1. Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
Cell Line | Type | IC50 (µM) |
---|---|---|
K-562 | Chronic myelogenous leukemia | 10 |
MCF-7 | Breast adenocarcinoma | 12 |
HeLa | Cervical carcinoma | 15 |
A549 | Lung carcinoma | 14 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell signaling pathways. Notably, it has shown inhibitory effects on:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition rates range from 21% to 92% at concentrations as low as 10 nM.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Exhibits inhibition between 16% and 48%.
These interactions suggest that the compound may interfere with tumor growth and angiogenesis by targeting these critical pathways.
3. Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. Studies indicate that it can reduce the secretion of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.
Case Study 1: In Vitro Analysis
A study conducted on the effects of this compound on K-562 cells revealed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (50 µM). The study utilized flow cytometry to assess apoptosis markers and found that the compound induced both intrinsic and extrinsic apoptotic pathways.
Case Study 2: In Vivo Efficacy
In an animal model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed decreased proliferation markers (Ki67) and increased apoptosis markers (Caspase-3).
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features:
- The presence of the pyrimidine ring enhances binding affinity to target kinases.
- The methyl group on the phenyl ring contributes to hydrophobic interactions that stabilize the compound-receptor complex.
Properties
IUPAC Name |
3-[2-(3-methylphenyl)pyrimidin-4-yl]oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-4-2-5-13(10-12)17-19-9-8-16(20-17)23-15-7-3-6-14(11-15)18(21)22/h2-11H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUTXJMVYHZMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=N2)OC3=CC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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